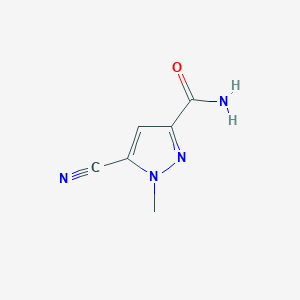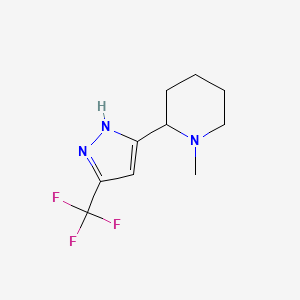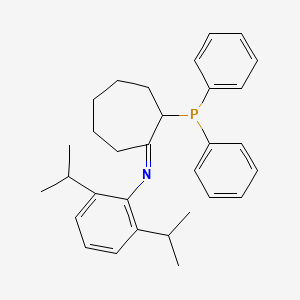
(E)-3-Methyl-4-((phenylthio)methylene)isoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Methyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-4-((phenylthio)methylene)isoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-keto esters and hydroxylamine.
Introduction of the Phenylthio Group: This step may involve the use of thiophenol and suitable reagents to introduce the phenylthio group at the desired position.
Formation of the Methylene Bridge: This can be accomplished through condensation reactions using aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-3-Methyl-4-((phenylthio)methylene)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isoxazole ring or the phenylthio group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the isoxazole ring or the phenylthio group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Various halogenating agents, acids, or bases can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the isoxazole ring.
科学的研究の応用
(E)-3-Methyl-4-((phenylthio)methylene)isoxazol-5(4H)-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of (E)-3-Methyl-4-((phenylthio)methylene)isoxazol-5(4H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Isoxazole: The parent compound of the isoxazole family.
Phenylthio-substituted Isoxazoles: Compounds with similar structures but different substituents.
Methylene-bridged Isoxazoles: Compounds with similar methylene bridges but different substituents.
Uniqueness
(E)-3-Methyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is unique due to its specific combination of a phenylthio group and a methylene bridge, which may impart distinct chemical and biological properties compared to other isoxazole derivatives.
特性
分子式 |
C11H9NO2S |
|---|---|
分子量 |
219.26 g/mol |
IUPAC名 |
(4E)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H9NO2S/c1-8-10(11(13)14-12-8)7-15-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ |
InChIキー |
MBPZOLZNUIHAKW-JXMROGBWSA-N |
異性体SMILES |
CC\1=NOC(=O)/C1=C/SC2=CC=CC=C2 |
正規SMILES |
CC1=NOC(=O)C1=CSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



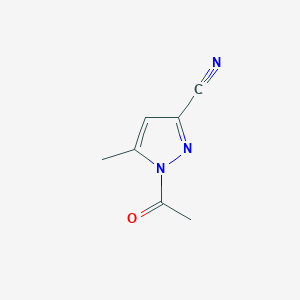
![9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)

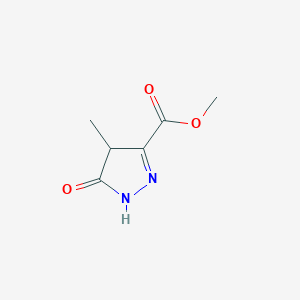

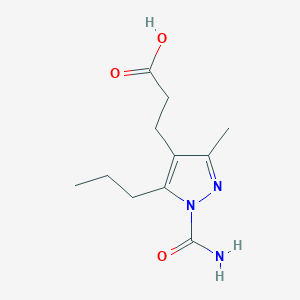
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
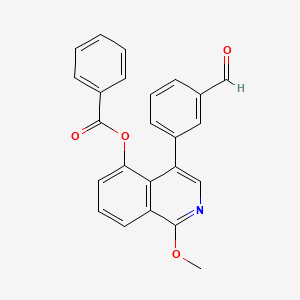
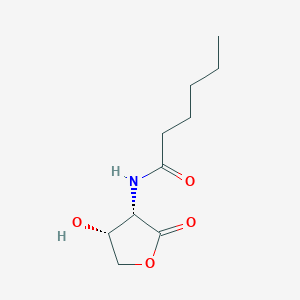
![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)
